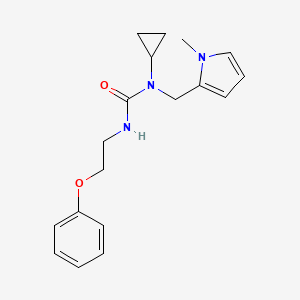
3-(4-((5-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-((5-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile is a complex organic compound recognized for its wide range of applications in various scientific fields. This compound features a chloropyridinyl group, a piperidine moiety, and a benzonitrile group. Each of these components contributes to its unique chemical properties and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((5-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile generally involves multiple steps to correctly assemble the chloropyridinyl, piperidine, and benzonitrile components. A typical synthetic route might begin with the synthesis of the 5-chloropyridin-2-ol. This compound can then be reacted with 4-piperidone, under appropriate conditions, to form the intermediate product, which is then further reacted with benzonitrile under specific conditions to yield the final product.
Industrial Production Methods
For industrial-scale production, this compound can be synthesized using efficient catalytic processes to ensure high yield and purity. Employing optimized reaction conditions, such as controlled temperature and pressure, and utilizing modern techniques like flow chemistry can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, especially at the piperidine ring, under strong oxidative conditions.
Reduction: It can be reduced in the presence of specific catalysts to produce corresponding amines.
Substitution: The chloropyridinyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Utilizes reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as sodium hydroxide or other bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the reaction type and conditions. Oxidation usually yields oxidized piperidine derivatives, reduction forms amines, and substitution leads to various substituted chloropyridines.
科学研究应用
Chemistry
In chemistry, 3-(4-((5-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile is used as a building block for synthesizing more complex organic molecules and is employed in studying reaction mechanisms.
Biology
It is utilized in biological research for its potential interactions with specific proteins and enzymes, serving as a tool for biochemical studies.
Medicine
This compound's structure allows it to be a precursor for pharmaceutical agents, particularly those targeting neurological pathways due to its piperidine moiety.
Industry
In industrial applications, it serves as an intermediate in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 3-(4-((5-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile is highly dependent on its application. In biochemical contexts, it interacts with molecular targets like enzymes or receptors, potentially inhibiting or activating certain pathways. Its specific interactions are determined by the functional groups present on the compound, which interact with corresponding sites on the target molecules.
相似化合物的比较
Unique Properties
The uniqueness of this compound lies in its specific combination of functional groups that confer a broad range of reactivity and application potential. The chloropyridinyl group, in particular, enhances its affinity for biological targets.
List of Similar Compounds
4-(4-(5-Chloropyridin-2-yl)oxy)piperidine
3-(4-((5-Chloropyridin-2-yl)oxy)azetidine-1-carbonyl)benzonitrile
3-(4-(5-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile
Each of these compounds shares structural similarities but can differ in specific chemical properties and applications due to variations in the functional groups or core structures.
Conclusion
3-(4-((5-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile stands out due to its versatile reactivity and broad applicability in scientific research. Understanding its synthesis, reactivity, and applications provides valuable insights for further exploration and utilization in various fields.
属性
IUPAC Name |
3-[4-(5-chloropyridin-2-yl)oxypiperidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-15-4-5-17(21-12-15)24-16-6-8-22(9-7-16)18(23)14-3-1-2-13(10-14)11-20/h1-5,10,12,16H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKHEEOLHDFHTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(4-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2989753.png)
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2989755.png)
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2989757.png)
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2989758.png)
![N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)propanamide](/img/structure/B2989759.png)
![1-[2-(2,4-Difluorophenyl)-2-oxoethyl]-4-methylpyrazine-2,3-dione](/img/structure/B2989760.png)
![N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide](/img/structure/B2989762.png)
![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate](/img/structure/B2989763.png)
![Ethyl 2-[4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]acetate](/img/structure/B2989766.png)


![N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]but-2-ynamide](/img/structure/B2989769.png)


